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Compound of Interest

Compound Name: 4H-Pyrazole-3-carboxylic acid

CAS No.: 855643-75-3

Cat. No.: B1507540

Get Quote

This technical guide provides an in-depth analysis of Pyrazole-3-carboxylic acid, addressing

the specific nomenclature "4H-Pyrazole-3-carboxylic acid" through the lens of tautomeric

equilibrium and structural stability.

Part 1: Executive Technical Summary
Compound Identity & Tautomeric Clarification The term "4H-Pyrazole-3-carboxylic acid"

refers to a specific tautomer of the stable chemical entity 1H-Pyrazole-3-carboxylic acid (CAS:

1621-91-6). In the solid state and standard solution conditions, the 1H-tautomer is the

thermodynamically dominant species due to aromatic stabilization. The 4H-tautomer, where the

hydrogen resides on the C4 carbon, disrupts the aromatic

-system, making it a high-energy intermediate rather than an isolable stable solid.

This guide focuses on the physicochemical properties of the stable 1H-congener while detailing

the tautomeric landscape critical for binding interactions in drug discovery.

Part 2: Physical Properties & Characterization
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The following data characterizes the stable 1H-form, which is the reagent supplied

commercially and used in synthesis.

Table 1: Physicochemical Specifications
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Property Value / Description Context/Notes

IUPAC Name 1H-Pyrazole-3-carboxylic acid

Often chemically equivalent to

1H-Pyrazole-5-carboxylic acid

due to rapid tautomerism in

solution.

CAS Number 1621-91-6
Primary identifier for the stable

aromatic form.

Molecular Formula

C

H

N

O

MW: 112.09 g/mol

Melting Point 213 °C (dec.)

Decomposes upon melting;

high MP indicates strong

intermolecular H-bonding

(dimer formation).

Solubility

High: DMSO,

MethanolModerate:

EthanolLow: Water (neutral

pH)

Solubility in water increases

significantly at pH > 4

(formation of carboxylate

anion).

pKa (Acid) 3.5 – 3.8 (COOH)
Typical for heterocyclic

carboxylic acids.

pKa (Base) ~2.5 (Pyrazolium)

Protonation of the N2 nitrogen

occurs only in strongly acidic

media.

LogP -0.1

Hydrophilic scaffold; favorable

for lowering lipophilicity in drug

design.

Appearance White crystalline powder
Forms hydrogen-bonded

dimers in the crystal lattice.
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Spectroscopic Signature
H NMR (DMSO-d

):

13.0 (br s, 1H, COOH), 13.2 (br s, 1H, NH), 7.7 (d, 1H, C5-H), 6.7 (d, 1H, C4-H). Note: Broad
signals for NH/COOH indicate rapid exchange.

MS (ESI):m/z 113 [M+H]

, 111 [M-H]

.

Part 3: Tautomerism & Structural Logic
Understanding the "4H" designation requires analyzing the proton migration pathways. In drug

development, the 4H-form is often a transient species in catalytic cycles or a theoretical binding

pose, but not the bulk material.

Diagram 1: Tautomeric Equilibrium Landscape
This diagram illustrates the energetic relationship between the stable 1H-form and the unstable

4H-isomer.

1H-Pyrazole-3-COOH
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CAS: 1621-91-6

2H-Pyrazole-3-COOH
(Aromatic, Equivalent)

Rapid Proton Transfer
(Solvent Mediated)

4H-Pyrazole-3-COOH
(Non-Aromatic, Unstable)
High Energy Intermediate

Loss of Aromaticity
(+ ~20 kcal/mol)

Click to download full resolution via product page
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Caption: The 1H and 2H forms are degenerate tautomers in solution. The 4H form disrupts the

6

-electron system, making it energetically unfavorable.

Part 4: Experimental Protocols
Protocol A: Synthesis via Oxidation of 3-Methylpyrazole
This is the standard industrial and laboratory route to high-purity Pyrazole-3-carboxylic acid.

Reagents:

3-Methylpyrazole (1.0 eq)

Potassium Permanganate (KMnO

) (2.5 eq)

Water (Solvent)[1]

Hydrochloric Acid (HCl) (for workup)

Step-by-Step Methodology:

Dissolution: Dissolve 3-methylpyrazole (8.2 g, 0.1 mol) in 500 mL of water in a 1L round-

bottom flask equipped with a reflux condenser.

Oxidation: Heat the solution to 80°C. Add KMnO

(39.5 g, 0.25 mol) portion-wise over 2 hours. Caution: Exothermic reaction; maintain
temperature control.

Reflux: After addition, reflux the mixture for 3–4 hours. The purple color should fade to brown

(MnO

precipitate).

Filtration: Filter the hot solution through a Celite pad to remove insoluble MnO

. Wash the pad with hot water.
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Concentration: Evaporate the filtrate to approximately 100 mL volume under reduced

pressure.

Acidification: Cool the filtrate to 0°C in an ice bath. Acidify to pH 2 using concentrated HCl.

Crystallization: The product will precipitate as a white solid. Filter, wash with ice-cold water (2

x 20 mL), and dry in a vacuum oven at 50°C.

Validation: Verify purity via melting point (211–213°C) and NMR.

Protocol B: Determination of pKa (Potentiometric
Titration)
To determine the precise ionization state for formulation.

Preparation: Dissolve 20 mg of Pyrazole-3-carboxylic acid in 20 mL of degassed water. (If

solubility is low, use 10% Methanol/Water).

Titrant: Standardized 0.01 M NaOH.

Measurement: Titrate slowly at 25°C under N

atmosphere, recording pH vs. Volume added.

Analysis: The first inflection point corresponds to the carboxylic acid deprotonation (pKa

~3.6). The second inflection (NH deprotonation) is typically too high (>13) to observe in

aqueous titration.

Part 5: Applications in Drug Discovery
Scaffold Utility: The pyrazole-3-carboxylic acid moiety acts as a bioisostere for benzoic acid or

amide linkages. It is a critical pharmacophore in:

Kinase Inhibitors: The pyrazole NH and N: act as a donor-acceptor pair for the hinge region

of ATP-binding sites.

GPCR Ligands: The carboxylic acid can form salt bridges with arginine/lysine residues in

receptor pockets.
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Diagram 2: Synthetic Utility Flow

3-Methylpyrazole Oxidation
(KMnO4/H2O)

1H-Pyrazole-3-COOH
(Core Scaffold)

Amide Coupling
(Drug Intermediates)R-NH2 / HATU

Esterification
(Prodrugs)

R-OH / H+

Click to download full resolution via product page

Caption: The carboxylic acid serves as a divergent point for synthesizing amides and esters in

medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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